molecular formula C17H16N4O B1465084 1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1351843-58-7

1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide

Cat. No. B1465084
M. Wt: 292.33 g/mol
InChI Key: RCLJWEDRVBMVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide” is a complex organic compound. The name suggests it contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a carboxamide group, which is a derivative of carboxylic acids where the hydroxyl group has been replaced by an amine group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 4-aminobenzyl alcohol, a related compound, is used as a starting material to synthesize other organic compounds . It can be used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester .

Future Directions

While specific future directions for “1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide” are not available, related compounds are being studied for their potential uses. For example, coumarin derivatives have been used extensively in several pharmaceuticals due to their diverse biological properties .

properties

IUPAC Name

1-[(4-aminophenyl)methyl]-N-phenylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c18-14-8-6-13(7-9-14)10-21-11-16(19-12-21)17(22)20-15-4-2-1-3-5-15/h1-9,11-12H,10,18H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLJWEDRVBMVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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